molecular formula C20H22ClN3O3 B5531734 [2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid

[2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid

Cat. No. B5531734
M. Wt: 387.9 g/mol
InChI Key: RQCXACCMUVTZJV-LPYMAVHISA-N
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Description

[2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of piperazine derivatives.

Mechanism of Action

The exact mechanism of action of [2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It may also have an effect on the immune system, which could contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
Studies have shown that [2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have an anxiolytic effect, reducing anxiety in animal models. Additionally, it has been shown to have anticonvulsant properties, reducing the severity and frequency of seizures in animal models.

Advantages and Limitations for Lab Experiments

One advantage of [2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid is its potential as a treatment for a variety of conditions, including inflammation, pain, anxiety, and seizures. However, there are also limitations to its use in lab experiments. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to test its efficacy. Another limitation is the potential for side effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on [2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid. One direction is to further investigate its mechanism of action, which could provide insight into its potential therapeutic applications. Another direction is to explore its potential as a treatment for other conditions, such as depression and schizophrenia. Additionally, research could focus on developing more effective and targeted formulations of the compound, which could improve its efficacy and reduce the risk of side effects.

Synthesis Methods

The synthesis of [2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid involves a series of chemical reactions. The starting material is 4-chlorobenzyl chloride, which is reacted with piperazine to form 4-(4-chlorobenzyl)-1-piperazine. This intermediate compound is then reacted with 2-(4-formylphenoxy)acetic acid to form the final product, [2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid.

Scientific Research Applications

[2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid has been the focus of scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential as a treatment for anxiety, depression, and schizophrenia.

properties

IUPAC Name

2-[2-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c21-18-7-5-16(6-8-18)14-23-9-11-24(12-10-23)22-13-17-3-1-2-4-19(17)27-15-20(25)26/h1-8,13H,9-12,14-15H2,(H,25,26)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCXACCMUVTZJV-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid

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